4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride physical properties and solubility
4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride physical properties and solubility
An In-depth Technical Guide to the Physical and Solubility Properties of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride
Abstract
This technical guide provides a comprehensive overview of the known physical properties and an analytical approach to determining the solubility profile of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride (CAS No. 1311316-59-2). This document is intended for researchers, chemists, and drug development professionals who require a foundational understanding of this compound's physicochemical characteristics. We will delve into its identity, known properties, and provide detailed, field-proven experimental protocols for solubility and melting point determination. The significance of these properties is discussed within the context of medicinal chemistry and drug discovery, where pyrazole scaffolds are of increasing importance.[1][2][3][4]
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][3][5] Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.[2] The unique physicochemical properties of the pyrazole core can contribute to improved pharmacokinetics and pharmacological effects compared to other heterocyclic rings.[1] Understanding the fundamental properties of novel pyrazole derivatives, such as 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride, is a critical first step in the journey from discovery to application. This guide serves as a key resource for that initial characterization.
Compound Identification and Core Properties
Precise identification is paramount for regulatory compliance, experimental reproducibility, and safety. The subject of this guide is identified by the following key parameters.
| Property | Value | Source(s) |
| Chemical Name | 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride | [6][7] |
| Synonym(s) | 4-(1-pyrrolidinylcarbonyl)-1H-pyrazole hydrochloride | [6] |
| CAS Number | 1311316-59-2 | [6][7] |
| Molecular Formula | C₈H₁₂ClN₃O | [6][7] |
| Molecular Weight | 201.66 g/mol | [6] |
| Physical Form | Powder | [6] |
| InChI Key | HGKBYIYZHKPSJG-UHFFFAOYSA-N | [6] |
Physicochemical Characterization
While specific experimental data such as melting point and pKa for this exact compound are not publicly documented in the provided search results, we can infer certain characteristics and outline the importance of these parameters.
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Physical Form: The compound is supplied as a powder, which is typical for hydrochloride salts of small organic molecules.[6] This form is convenient for weighing and dissolution during experimental work.
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Storage: It is recommended to be stored at room temperature.[6]
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Hydrochloride Salt: The ".HCl" designation indicates that the compound is a hydrochloride salt. Organic bases are often converted to hydrochloride salts to enhance their stability and, most importantly, to increase their aqueous solubility, a critical factor for many biological and pharmaceutical applications.[8] The pyrazole ring contains nitrogen atoms that can be protonated, making it basic and amenable to salt formation.[3][5]
Safety and Handling
As a research chemical, appropriate safety precautions are mandatory. The compound is classified with the GHS07 pictogram and a "Warning" signal word.[6]
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H315: Causes skin irritation. [6]
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H319: Causes serious eye irritation. [6]
-
H335: May cause respiratory irritation. [6]
Expert Insight: The causality behind these hazard statements lies in the chemical's reactivity. As a hydrochloride salt and a potentially bioactive molecule, it can interact with biological tissues. Standard laboratory practice, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, is essential. All handling of the solid powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[9]
Solubility Profile: An Analytical Perspective
Solubility is a cornerstone of a compound's developability, influencing everything from reaction kinetics in synthesis to bioavailability in physiological systems. While quantitative data for this specific molecule is sparse, a qualitative and predictive analysis can be made based on its structure.
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Aqueous Solubility: As a hydrochloride salt, the compound is expected to be soluble in water.[8] The protonated nitrogen on the pyrazole ring and the polar carbonyl group contribute to favorable interactions with water molecules. In an acidic medium, the solubility may be affected by the common ion effect.[8]
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Polar Organic Solvents: High solubility is anticipated in polar protic solvents like ethanol and methanol, which can engage in hydrogen bonding.
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide array of organic compounds and is miscible with water.[10][11] Therefore, 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride is expected to be readily soluble in DMSO.
-
Non-Polar Solvents: Solubility is expected to be low in non-polar solvents such as hexane and toluene, due to the polar nature of the molecule.
Predicted Solubility Summary
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | High | Hydrochloride salt form enhances aqueous solubility.[8] |
| Ethanol | Polar Protic | High | Capable of hydrogen bonding. |
| DMSO | Polar Aprotic | High | Superior solvent for a wide range of organic materials.[10][11] |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO, may have lower capacity. |
| Dichloromethane | Non-Polar | Low | Mismatch in polarity. |
| Hexane | Non-Polar | Very Low / Insoluble | Mismatch in polarity. |
Experimental Methodologies: A Self-Validating Approach
To empower researchers, this section provides detailed, step-by-step protocols for determining the essential physical and solubility properties of a novel compound like 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride.
Protocol for Qualitative Solubility Determination
This protocol establishes a baseline solubility profile across a range of common laboratory solvents. The causality is based on the principle of "like dissolves like."
Materials:
-
4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride
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Small test tubes (e.g., 13x100 mm)
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Ethanol, DMSO, Dichloromethane, Hexane
Procedure:
-
Preparation: Accurately weigh approximately 5-10 mg of the compound into separate, labeled test tubes for each solvent.
-
Solvent Addition: Add the first solvent (e.g., Deionized Water) in small portions, starting with 0.25 mL.[12][13]
-
Mixing: After each addition, cap the test tube and vortex vigorously for at least 30 seconds.[12][13]
-
Observation: Visually inspect the solution against a contrasting background for any undissolved solid particles.
-
Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in 0.25 mL increments up to a total volume of 1.0 mL, vortexing after each addition.
-
Classification:
-
Soluble: If all solid dissolves.
-
Partially Soluble: If some, but not all, solid dissolves.
-
Insoluble: If no significant amount of solid dissolves.
-
-
Repeat: Repeat steps 2-6 for each of the selected solvents.
-
Documentation: Record all observations meticulously in a laboratory notebook.
Protocol for Quantitative Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility, ensuring the measurement reflects a true equilibrium state.
Materials:
-
4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride
-
Scintillation vials or glass flasks with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC or UV-Vis spectrophotometer for quantification
-
Calibrated pH meter
Procedure:
-
Preparation: Add an excess amount of the compound to a vial containing a known volume of deionized water (or a relevant buffer solution). The excess solid should be clearly visible.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. Allow the system to equilibrate for 24-48 hours. This extended time is critical to ensure a true thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This filtration step is crucial to remove any undissolved microparticles.
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Analyze the saturated solution and the standard solutions using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve from the standards and determine the concentration of the saturated solution.
-
-
pH Measurement: Measure the pH of the final saturated solution, as the solubility of hydrochloride salts can be pH-dependent.[8]
-
Reporting: Report the solubility in units such as mg/mL or µg/mL at the specified temperature and pH.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for characterizing a novel research compound's solubility.
Caption: Workflow for solubility determination of a research chemical.
Conclusion
4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride is a pyrazole derivative of interest to the research community. As a hydrochloride salt, it is predicted to have favorable solubility in aqueous and polar organic solvents, a crucial attribute for its potential application in biological systems. This guide has consolidated the available identifying and safety information and, more importantly, provided robust, actionable protocols for researchers to determine its key physicochemical properties. Adherence to these standardized methodologies will ensure the generation of high-quality, reliable data, thereby accelerating the research and development process.
References
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Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
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Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]
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PubChem. 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride. [Link]
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Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Talaviya, R. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]
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Bravo, J. L., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
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Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences. [Link]
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International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]
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Scribd. Solubility Experiment. [Link]
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ECHA. 4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride — Chemical Substance Information. [Link]
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gChem. Dimethyl Sulfoxide (DMSO). [Link]
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Organic Chemistry Portal. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. [Link]
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Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
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PMC. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]
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